molecular formula C20H15NO4S B3928648 Quinolin-8-yl 6-methoxynaphthalene-2-sulfonate

Quinolin-8-yl 6-methoxynaphthalene-2-sulfonate

Cat. No.: B3928648
M. Wt: 365.4 g/mol
InChI Key: ICQPARGXPNEAJB-UHFFFAOYSA-N
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Description

Quinolin-8-yl 6-methoxynaphthalene-2-sulfonate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl 6-methoxynaphthalene-2-sulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of quinoline derivatives with sulfonating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like sulfuric acid or trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 6-methoxynaphthalene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

Quinolin-8-yl 6-methoxynaphthalene-2-sulfonate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating diseases such as malaria and tuberculosis.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Quinolin-8-yl 6-methoxynaphthalene-2-sulfonate involves its interaction with specific molecular targets in biological systems. It can inhibit enzymes or disrupt cellular processes, leading to its therapeutic effects. The compound may also interact with DNA or proteins, affecting their function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Quinolin-8-yl methanesulfonate: Another derivative with comparable properties.

    6-Methoxynaphthalene-2-sulfonate: Shares the naphthalene sulfonate moiety.

Uniqueness

Quinolin-8-yl 6-methoxynaphthalene-2-sulfonate is unique due to its combined quinoline and naphthalene sulfonate structures, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

quinolin-8-yl 6-methoxynaphthalene-2-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4S/c1-24-17-9-7-16-13-18(10-8-15(16)12-17)26(22,23)25-19-6-2-4-14-5-3-11-21-20(14)19/h2-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQPARGXPNEAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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